molecular formula C14H13NO2 B14475665 2,4-Pentadienoic acid, 2-cyano-4-methyl-5-phenyl-, methyl ester, (E,E)- CAS No. 65828-02-6

2,4-Pentadienoic acid, 2-cyano-4-methyl-5-phenyl-, methyl ester, (E,E)-

Cat. No.: B14475665
CAS No.: 65828-02-6
M. Wt: 227.26 g/mol
InChI Key: UVHVBHYQXAKTSM-UHFFFAOYSA-N
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Description

Methyl 2-cyano-4-methyl-5-phenylpenta-2,4-dienoate is an organic compound with the molecular formula C13H11NO2. It is a derivative of penta-2,4-dienoate and contains a cyano group, a methyl group, and a phenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyano-4-methyl-5-phenylpenta-2,4-dienoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a malononitrile derivative in the presence of a base. The reaction conditions often include solvents such as ethanol or methanol and catalysts like piperidine or pyridine.

Industrial Production Methods

In an industrial setting, the production of methyl 2-cyano-4-methyl-5-phenylpenta-2,4-dienoate may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-4-methyl-5-phenylpenta-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

Methyl 2-cyano-4-methyl-5-phenylpenta-2,4-dienoate has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of methyl 2-cyano-4-methyl-5-phenylpenta-2,4-dienoate involves its interaction with specific molecular targets and pathways. The cyano group and the conjugated diene system play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-cyano-5-phenylpenta-2,4-dienoate
  • Methyl 2-cyano-4-methyl-5-phenylpenta-2,4-dienoate

Uniqueness

Methyl 2-cyano-4-methyl-5-phenylpenta-2,4-dienoate is unique due to the presence of both a cyano group and a conjugated diene system, which confer distinct chemical and biological properties

Properties

CAS No.

65828-02-6

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

methyl 2-cyano-4-methyl-5-phenylpenta-2,4-dienoate

InChI

InChI=1S/C14H13NO2/c1-11(8-12-6-4-3-5-7-12)9-13(10-15)14(16)17-2/h3-9H,1-2H3

InChI Key

UVHVBHYQXAKTSM-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C(C#N)C(=O)OC

Origin of Product

United States

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